
(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanon
Übersicht
Beschreibung
“(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone” is a compound that has been mentioned in the context of various scientific research . It is a part of a larger family of compounds that include piperazine and isoxazole moieties .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectral technique . These techniques provide information about the functional groups present in the molecule and their arrangement.Wissenschaftliche Forschungsanwendungen
Krebstherapie: BRD4-Hemmung
BRD4-Hemmer: haben sich in der Krebstherapie, insbesondere bei Brustkrebs-Subtypen wie TNBC (Triple-Negative Breast Cancer), als vielversprechend erwiesen. Derivate von (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanon wurden synthetisiert, um ihre inhibitorische Aktivität gegen BRD4 zu bewerten, wobei einige Verbindungen eine potente antiproliferative Aktivität zeigten .
Medizinische Chemie: Entwicklung von Antipsychotika
Piperazinderivate, zu denen auch die Struktur von this compound gehört, sind bekannt für ihre breiten biologischen Aktivitäten. Sie wirken als Dopamin- und Serotonin-Antagonisten und werden bei der Entwicklung von Antipsychotika eingesetzt .
Biochemie: Enzymhemmungsuntersuchungen
Die Derivate der Verbindung wurden in Enzymhemmungsuntersuchungen verwendet, die entscheidend für das Verständnis biochemischer Pfade und die Entwicklung therapeutischer Wirkstoffe sind. Beispielsweise wurden sie in Studien im Zusammenhang mit Oxidosqualen-Cyclase-Hemmern eingesetzt .
Organische Chemie: Synthese neuer Verbindungen
In der organischen Chemie dient die Verbindung als Baustein für die Synthese neuer Derivate mit potenziellen biologischen Aktivitäten. Diese Derivate werden dann auf verschiedene Eigenschaften getestet, einschließlich der Zytotoxizität gegen verschiedene Zelllinien .
Chemieingenieurwesen: Prozessentwicklung
Die Verbindung ist auch im Chemieingenieurwesen von Bedeutung, wo ihre Synthese- und Reinigungsprozesse für die großtechnische Produktion optimiert werden. Dies ist entscheidend für die kommerzielle Verfügbarkeit der Verbindung für Forschung und therapeutische Anwendung .
Materialwissenschaften: Analyse der Molekülstruktur
In den Materialwissenschaften wurde die Struktur der Verbindung mit Techniken wie DFT (Density Functional Theory) und Einkristall-Röntgenbeugung analysiert, um ihre Eigenschaften besser zu verstehen und wie sie in neue Materialien integriert werden kann .
Zukünftige Richtungen
The future directions for research on “(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include the development of new analogs and evaluation of their therapeutic potential.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Based on the structural similarity to 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, it can be hypothesized that it may interact with dopamine and serotonin receptors, leading to changes in neurotransmitter levels and neuronal activity .
Biochemical Pathways
If it acts as a dopamine and serotonin antagonist like its structurally similar counterparts, it may influence the dopaminergic and serotonergic pathways, potentially affecting mood, cognition, and motor control .
Result of Action
If it acts as a dopamine and serotonin antagonist, it could potentially alter neurotransmitter levels, neuronal activity, and ultimately, behavior .
Biochemische Analyse
Biochemical Properties
(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone plays a significant role in various biochemical reactions. It has been identified as a potent inhibitor of the bromodomain and extraterminal domain (BET) family of proteins . These proteins are involved in regulating gene expression by interacting with acetylated histones. The compound’s interaction with BET proteins, particularly BRD4, inhibits their function, leading to changes in gene expression. This interaction is crucial for its potential therapeutic applications in treating hematologic cancers .
Cellular Effects
The effects of (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone on cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells, such as U266 cells, by arresting them in the G0/G1 phase of the cell cycle and inducing apoptosis . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, it influences gene expression by inhibiting the activity of BET proteins, leading to changes in the transcription of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone exerts its effects through binding interactions with BET proteins. By binding to the bromodomains of these proteins, it prevents their interaction with acetylated histones, thereby inhibiting their role in gene transcription regulation . This inhibition leads to a decrease in the expression of genes that promote cell proliferation and survival, ultimately resulting in the induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity on BET proteins over extended periods, leading to sustained changes in gene expression and cellular behavior
Dosage Effects in Animal Models
The effects of (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits BET proteins and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic effects, including adverse impacts on normal cell function and overall health . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which play a role in its metabolism and degradation . The compound’s metabolism can lead to the formation of metabolites that may have different biological activities and effects on cellular function. Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic use.
Transport and Distribution
Within cells and tissues, (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s ability to reach its target sites, such as the nucleus where BET proteins are located, is critical for its effectiveness in inhibiting gene transcription .
Subcellular Localization
The subcellular localization of (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone is primarily within the nucleus, where it interacts with BET proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The compound’s activity and function are closely linked to its ability to localize within the nucleus and inhibit BET protein-mediated gene transcription .
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-9(8(2)15-12-7)10(14)13-5-3-11-4-6-13/h11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSVTZRMQLMSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
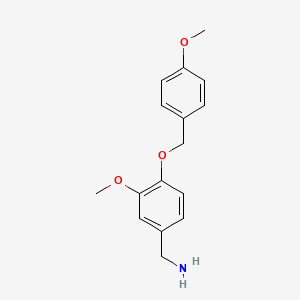
![3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1453614.png)
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B1453615.png)
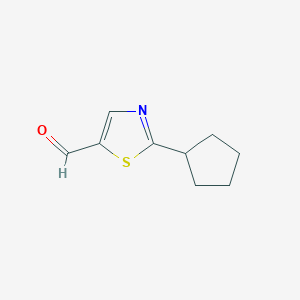
![3-{[(Tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid](/img/structure/B1453622.png)
![2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B1453624.png)
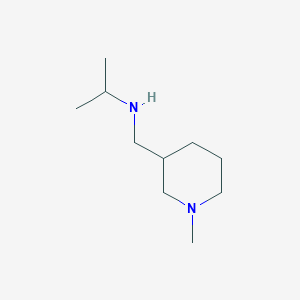
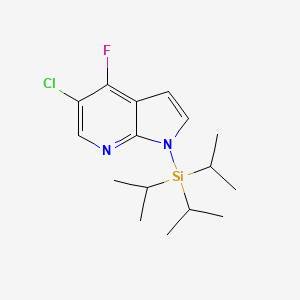
![2-[(Pyridin-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1453627.png)


amine](/img/structure/B1453632.png)
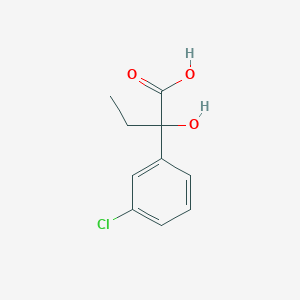
![1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-](/img/structure/B1453634.png)
